N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. Key structural attributes include:
- Thienopyrimidinone backbone: A fused thiophene-pyrimidine ring system, which confers distinct electronic and steric properties compared to simpler pyrimidine derivatives.
- Substituents: A p-tolyl (4-methylphenyl) group at position 3 and a thioether-linked acetamide moiety N-bound to a 3,5-dimethylphenyl group.
- Synthetic relevance: The compound is synthesized via alkylation of thiopyrimidinones with chloroacetamides, a method analogous to those reported for related derivatives .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-4-6-18(7-5-14)26-22(28)21-19(8-9-29-21)25-23(26)30-13-20(27)24-17-11-15(2)10-16(3)12-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUJUQSDFKJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic molecule with potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), in vitro and in vivo assays, and relevant case studies.
Molecular Characteristics
- Chemical Name: this compound
- CAS Number: 474297-00-2
- Molecular Formula: C25H23N3O2S
- Molecular Weight: 429.53 g/mol
Structural Representation
The compound features a thieno[3,2-d]pyrimidine core linked to a dimethylphenyl group via a thioacetamide moiety. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:
- Mechanism of Action: The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications on the phenyl ring can enhance potency against various cancer cell lines.
- In Vitro Studies: In a study involving the testing of related compounds against human cancer cell lines (e.g., MCF-7, HeLa), some derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that:
- Substituents on the phenyl group significantly influence biological activity.
- The presence of electron-donating groups (like methyl) enhances activity by stabilizing the transition state during enzyme interactions.
| Substituent Type | Effect on Activity | Example |
|---|---|---|
| Electron-donating | Increases potency | 3,5-Dimethyl |
| Electron-withdrawing | Decreases potency | Nitro groups |
Case Studies
- Study on Anticancer Efficacy: A recent study evaluated the compound's effects on apoptosis in cancer cells. Results showed that it induced significant apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
- Comparative Analysis with Known Drugs: When compared to standard chemotherapeutics like doxorubicin, N-(3,5-dimethylphenyl)-2-thioacetamide derivatives demonstrated lower toxicity to normal cells while maintaining efficacy against cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
- Absorption and Distribution: Preliminary data suggest good oral bioavailability due to lipophilic characteristics.
- Metabolism: The compound undergoes hepatic metabolism; however, specific pathways remain to be elucidated.
Toxicological assessments indicate that while some derivatives exhibit cytotoxic effects against cancer cells, they show minimal toxicity towards normal human fibroblasts at therapeutic concentrations .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
1. Anti-inflammatory Activity
- Research has shown that derivatives of thienopyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been evaluated in formalin-induced paw edema models and demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
2. Analgesic Properties
- The compound has also been investigated for its analgesic properties. Studies indicate that it can provide pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially with fewer gastrointestinal side effects .
3. Antimicrobial Activity
- Preliminary studies suggest that related thienopyrimidine compounds possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL.
4. Cytotoxicity Against Cancer Cells
- Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
Case Studies
Several studies have documented the efficacy of thienopyrimidine derivatives in various applications:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety (-S-) serves as a reactive site for nucleophilic displacement. This reaction is critical for modifying the molecule’s pharmacological profile.
| Reaction Conditions | Reagents/Agents | Outcome | Reference |
|---|---|---|---|
| Alkaline environment (pH 9–11) | Alkyl halides (e.g., CH₃I) | Substitution of thioether with alkyl groups | |
| Polar aprotic solvents (DMF) | Amines (e.g., benzylamine) | Formation of sulfonamides | |
| Catalytic base (NaH) | Grignard reagents | Introduction of carbon chains at sulfur |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic sulfur center. Steric hindrance from the adjacent pyrimidine ring affects reaction rates.
Oxidation Reactions
The sulfur in the thioether group can undergo oxidation to sulfoxide or sulfone derivatives, altering solubility and bioavailability.
Key Observation :
Sulfone derivatives exhibit enhanced metabolic stability compared to the parent compound .
Ring-Opening Reactions of the Thienopyrimidine Core
The fused thieno[3,2-d]pyrimidine system undergoes ring-opening under acidic or basic conditions, enabling structural diversification.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acid hydrolysis (HCl, reflux) | 6M HCl at 100°C | Cleavage to 4-aminothiophene derivatives | |
| Base-mediated ring expansion | NaOH (10%), ethanol, 80°C | Formation of quinazolinone analogs | |
| Photochemical rearrangement | UV light (λ = 254 nm) | Isomeric thienotriazine derivatives |
Structural Impact :
Ring-opening disrupts conjugation, reducing aromatic stability but introducing new functional groups for further derivatization.
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Hydrolysis Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), reflux | 2-((4-oxo-3-(p-tolyl)...)thio)acetic acid | |
| Basic hydrolysis | NaOH (2M), 70°C | Corresponding ammonium salt | |
| Enzymatic cleavage | Proteases (e.g., trypsin) | Biologically active fragments |
Applications :
Hydrolysis products serve as intermediates for synthesizing prodrugs or conjugates.
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (p-tolyl and 3,5-dimethylphenyl groups) undergo EAS, primarily at para positions due to steric hindrance.
Regioselectivity :
The 3,5-dimethylphenyl group shows lower reactivity compared to p-tolyl due to steric effects .
Reduction Reactions
Selective reduction of the 4-oxo group in the pyrimidine ring modifies hydrogen-bonding capacity.
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | Partial reduction to alcohol | |
| LiAlH₄ | THF, reflux | Complete reduction to amine | |
| Catalytic hydrogenation | H₂/Pd-C, ethanol | Saturation of thiophene ring |
Functional Implications :
Reduction of the 4-oxo group enhances membrane permeability but may reduce target affinity.
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable site-specific modifications of the aromatic rings.
Optimization Note :
Reactions require anhydrous conditions and inert atmospheres to prevent catalyst poisoning .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidinone core differentiates this compound from other acetamide derivatives:
The fused thiophene ring in the target compound may improve metabolic stability compared to non-fused pyrimidines .
Substituent Effects
Substituents on the acetamide and aryl groups significantly influence physicochemical and biological properties:
Key observations:
- Yield trends : Higher yields (e.g., 90.2% in ) correlate with optimized reaction conditions, such as triethylamine-mediated reflux in acetonitrile , whereas lower yields (e.g., 80% in ) may reflect challenges in purifying halogenated derivatives .
Spectral and Analytical Data
While direct data for the target compound are unavailable, comparisons with highlight key analytical benchmarks:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing thioacetamide derivatives like N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodological Answer : The synthesis often involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated acetamides. For example, refluxing a mixture of a pyrimidinone thiol derivative (e.g., 4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-thiol) with 2-chloro-N-(3,5-dimethylphenyl)acetamide in ethanol, catalyzed by sodium acetate, yields the target compound. This method typically achieves yields of 80–85% after recrystallization from ethanol-dioxane mixtures .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on a combination of techniques:
- 1H NMR : Peaks at δ 10.10 (NHCO) and δ 2.19 (CH3) confirm acetamide and methyl substituents .
- Elemental Analysis : Matching calculated and observed values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) validates purity .
- Mass Spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ confirms the molecular weight .
Q. What structural features influence the compound’s reactivity or biological activity?
- Methodological Answer : Key features include:
- Thioether linkage : Enhances metabolic stability and binding to sulfur-rich enzyme active sites .
- 3,5-Dimethylphenyl group : Hydrophobic interactions with protein pockets, as seen in analogs like N-(2-chlorophenyl)-2-(3-methoxyphenyl)acetamide .
- Tetrahydrothienopyrimidinone core : Rigid conformation may restrict rotational freedom, improving target selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for higher yields or scalability?
- Methodological Answer :
- Flow Chemistry : Adopting continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation protocols) improves reaction control and reduces side products .
- Design of Experiments (DoE) : Statistical modeling (e.g., varying temperature, solvent ratios) identifies optimal conditions. For example, ethanol-dioxane (1:2) recrystallization maximizes yield .
- Catalyst Screening : Testing alternatives to sodium acetate (e.g., KOH in ethanol) may accelerate thiolate formation .
Q. How should contradictory biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates to identify if rapid metabolism explains in vivo inefficacy.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., iodinated acetamide derivatives as in ).
- Target Engagement Studies : Use CRISPR-edited cell lines to validate whether the compound’s mechanism aligns with in vitro targets .
Q. What computational strategies are effective for predicting the compound’s binding modes to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the thienopyrimidinone core’s rigidity .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the 3,5-dimethylphenyl group in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyrimidin-2-yl)thio)acetamide .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks (e.g., aromatic protons at δ 7.75–7.55) by acquiring spectra at higher temperatures .
- 2D Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm sulfur connectivity in the thienopyrimidinone ring .
- X-ray Crystallography : If crystals are obtainable (e.g., pale yellow crystals from DMF-H2O ), resolve absolute configuration and hydrogen-bonding patterns.
Data Contradiction Analysis
Q. Why might elemental analysis results slightly deviate from theoretical values despite high NMR/MS purity?
- Methodological Answer :
- Hydrate Formation : Trace water in recrystallized products (e.g., from ethanol-dioxane) can alter observed C/H ratios. Karl Fischer titration quantifies water content .
- Counterion Residues : Sodium acetate remnants from synthesis may contribute to excess oxygen content. Washing with dilute HCl removes residual salts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
